Mosapride citrate

Overview

Description

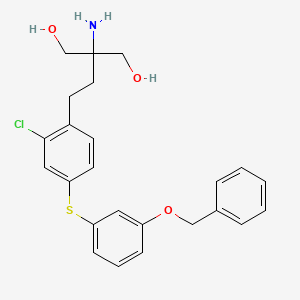

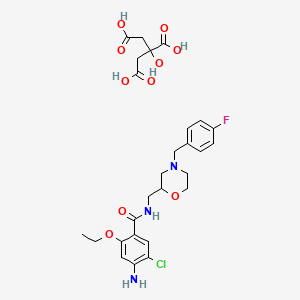

Mosapride Citrate is a gastroprokinetic agent that acts as a selective 5HT4 agonist . It is used to stimulate gastric motility . The major active metabolite of mosapride, known as M1, additionally acts as a 5HT3 antagonist, which accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .

Synthesis Analysis

This compound can be formulated in an Orodispersible Film (ODF) preparation for treatment of patients who suffer from gastrointestinal disorders . In one method, Mosapride Base was added to ethanol and dissolved under reflux for 30 minutes. Anhydrous citric acid was dissolved in purified water, added dropwise, and Mosapride citric acid dihydrate seed was added while maintaining the temperature at 70 to 75°C .Molecular Structure Analysis

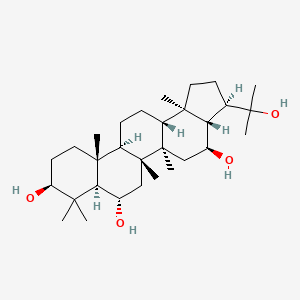

The molecular formula of this compound is C27H33ClFN3O10 . Its average mass is 614.016 Da and its monoisotopic mass is 613.183838 Da .Chemical Reactions Analysis

This compound can be prepared by refluxing Mosapride and phospholipids at different temperatures, for different times and using different mosapride: phosphatidylcholine (PC) molar ratios .Physical And Chemical Properties Analysis

The molecular weight of this compound is 614.02 .Scientific Research Applications

Enhancement of Gastrointestinal Motility

Mosapride citrate has been studied for its prokinetic properties, which significantly affect the gastrointestinal tract's motility. For instance, it was found to ameliorate constipation in Parkinsonian patients by augmenting lower gastrointestinal tract motility, as shown in colonic transit time (CTT) and videomanometry, without causing serious adverse effects (Liu et al., 2005). Similarly, Mosapride's effect on proximal and distal colonic motor function was evaluated in guinea pigs, revealing an enhanced contraction and rapid transit in both regions of the colon, suggesting its utility in treating constipation (Kim, Choi, & Park, 2007).

Impact on Autonomic Nervous Function and Hemodynamics

Research has also explored Mosapride's influence on autonomic nervous activity and hemodynamics. A study indicated that this compound increased gastric motility and emptying without significantly altering autonomic nervous activity parameters, suggesting its safety for patients with autonomic imbalance (Endo et al., 2002).

Postoperative Ileus and Intestinal Motility

Mosapride has been assessed for its effectiveness in the recovery of intestinal motility post-surgery. It was observed to improve gastric emptying and reduce the period of postoperative ileus following hand-assisted laparoscopic colectomy, highlighting its potential to enhance recovery post-colon surgery (Narita et al., 2008).

Diabetes and Gastrointestinal Complications

The role of Mosapride in managing constipation in patients with diabetes has been explored, with findings indicating an increase in bowel frequency and amelioration of symptoms of reflux and constipation. This suggests Mosapride's usefulness as a prokinetic agent in diabetic patients facing gastrointestinal complications (Ueno, Inui, & Satoh, 2010).

Pharmacological Effects on Gastrointestinal Motility

Further studies have detailed Mosapride's pharmacological effects, emphasizing its efficacy in enhancing the gastrointestinal motility by stimulating the 5-HT4 receptor without causing adverse cardiovascular effects or extrapyramidal syndrome associated with dopamine-D2-receptor blockage (Yoshida, 1999).

Mechanism of Action

Target of Action

Mosapride citrate primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract. This compound also interacts with the 5-HT3 receptors .

Mode of Action

this compound acts as a selective 5-HT4 receptor agonist . By binding to these receptors, it increases the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal motility . The major active metabolite of mosapride, known as M1, additionally acts as a 5-HT3 antagonist , which can help accelerate gastric emptying throughout the gastrointestinal tract .

Biochemical Pathways

The activation of 5-HT4 receptors by this compound leads to the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing gastric motility and accelerating gastric emptying . The antagonistic action on 5-HT3 receptors by its metabolite M1 further aids in this process .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects .

Result of Action

The primary result of this compound’s action is the stimulation of gastric motility. This can be beneficial in the treatment and prevention of conditions such as postoperative ileus, gastric peroral endoscopic pyloromyotomy (G-POEM), constipation, type 2 diabetes, functional dyspepsia, functional constipation, and epigastric pain syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal effect . Additionally, a study found that all factors associated with bowel recovery, including the time of first flatus, length of hospital stay, amount of food intake, and severity of abdominal discomfort, were similar between the control and experimental (this compound) groups .

Safety and Hazards

Mosapride Citrate is classified as causing serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention .

Future Directions

Newer, more selective agents like Mosapride Citrate offer promise but the heterogeneity of the clinical disorders they target continues to pose a formidable challenge to drug development in this area . In addition to its prokinetic properties, mosapride also exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects .

properties

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZTYZBFZKRPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClFN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046207 | |

| Record name | Mosapride citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112885-42-4 | |

| Record name | Mosapride citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AS 4370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapride citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSAPRIDE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B1676675.png)

![5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B1676676.png)

![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)